2-Phenyl-1,3-dioxane-5-carbaldehyde

Description

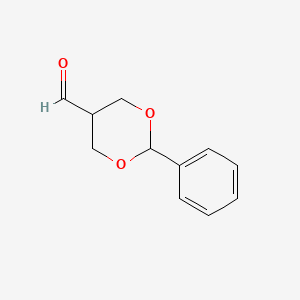

2-Phenyl-1,3-dioxane-5-carbaldehyde is a bicyclic aldehyde featuring a 1,3-dioxane ring fused to a phenyl group at the 2-position and an aldehyde functional group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks. Its structure combines the electron-withdrawing aldehyde group with the steric and electronic effects of the dioxane and phenyl moieties, making it valuable in multicomponent reactions such as the Biginelli reaction .

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-phenyl-1,3-dioxane-5-carbaldehyde |

InChI |

InChI=1S/C11H12O3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-6,9,11H,7-8H2 |

InChI Key |

DTFXWVBMKNZFJS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-Phenyl-1,3-dioxane-5-carbaldehyde and related compounds:

*Note: Molecular formula for this compound is inferred based on structural analogs.

Key Observations:

Core Heterocycle Differences :

- The 1,3-dioxane ring in the target compound provides a rigid, oxygen-rich environment, whereas thiazole (in ) and pyrrole (in ) introduce nitrogen and sulfur atoms, altering electronic properties and reactivity.

- The dioxane derivative with a carboxylic acid group () demonstrates how functional group substitution (aldehyde vs. acid) impacts applications, favoring crystallographic studies over synthetic utility.

Substituent Effects :

- Electron-donating groups (e.g., methoxy in ) enhance aromatic stability, while electron-withdrawing substituents (e.g., fluoro in ) increase electrophilicity at the aldehyde position.

Synthetic Methodologies :

Reactivity and Application Comparison

- This compound: Primarily used in multicomponent reactions (e.g., Biginelli reactions) to synthesize dihydropyrimidinones, leveraging its aldehyde group for condensation .

- Thiazole- and Pyrrole-Based Aldehydes : These derivatives are tailored for medicinal chemistry due to their heterocyclic cores. For example, thiazole aldehydes () are precursors to kinase inhibitors, while fluorophenyl-pyrrole aldehydes () are used in antiviral agent development.

- Carboxylic Acid Analog : The dioxane-carboxylic acid derivative () lacks the aldehyde’s reactivity but serves as a stable crystalline model for structural analysis.

Physicochemical Properties

While direct data on the target compound’s solubility or melting point is unavailable, trends can be inferred:

- Polarity : The 1,3-dioxane ring increases polarity compared to purely aromatic analogs, enhancing solubility in polar solvents.

- Stability : The aldehyde group’s susceptibility to oxidation is mitigated by the dioxane ring’s electron-donating effects, unlike thiazole aldehydes, which may require inert storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.